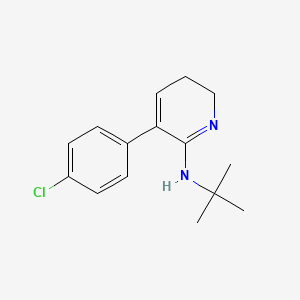
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a dihydropyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine typically involves the reaction of 4-chlorobenzaldehyde with tert-butylamine and a suitable dihydropyridine precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, and under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis process. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more sustainable and scalable production method.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine involves its interaction with specific molecular targets, such as ion channels or enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, in the context of cardiovascular research, it may act as a calcium channel blocker, thereby influencing heart rate and blood pressure.
Comparación Con Compuestos Similares
Similar Compounds
- N-tert-Butyl-3-(4-fluorophenyl)-5,6-dihydropyridin-2-amine
- N-tert-Butyl-3-(4-bromophenyl)-5,6-dihydropyridin-2-amine
- N-tert-Butyl-3-(4-methylphenyl)-5,6-dihydropyridin-2-amine
Uniqueness
N-tert-Butyl-3-(4-chlorophenyl)-5,6-dihydropyridin-2-amine is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
917886-26-1 |
|---|---|
Fórmula molecular |
C15H19ClN2 |
Peso molecular |
262.78 g/mol |
Nombre IUPAC |
N-tert-butyl-5-(4-chlorophenyl)-2,3-dihydropyridin-6-amine |
InChI |
InChI=1S/C15H19ClN2/c1-15(2,3)18-14-13(5-4-10-17-14)11-6-8-12(16)9-7-11/h5-9H,4,10H2,1-3H3,(H,17,18) |
Clave InChI |
SJWBZZYKBFBQQH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC1=NCCC=C1C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


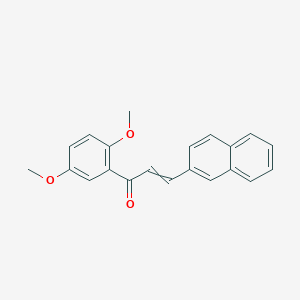
![Benzoic acid, 4-[[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl]-, methyl ester](/img/structure/B14202290.png)

![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

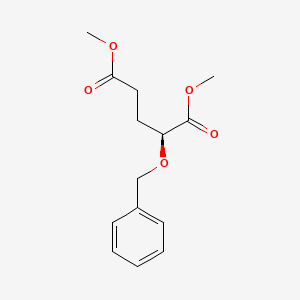
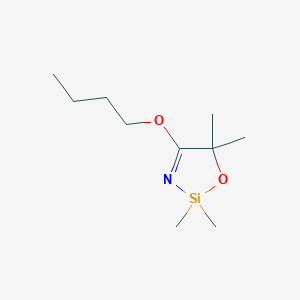
![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![6-(3-aminopropyl)-9-(1H-pyrrol-2-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14202316.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)

![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
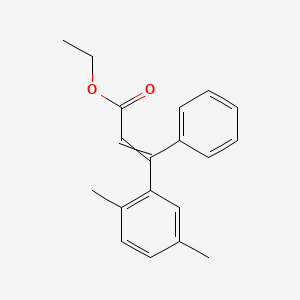
![1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene](/img/structure/B14202357.png)
